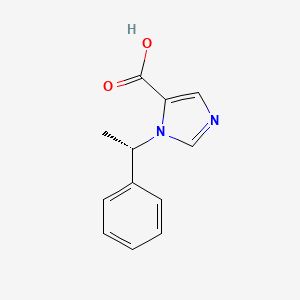

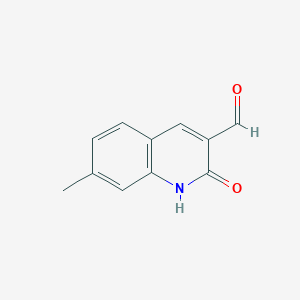

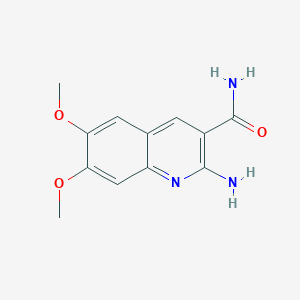

2-Amino-6,7-dimethoxyquinoline-3-carboxamide

概要

説明

2-Amino-6,7-dimethoxyquinoline-3-carboxamide is a compound that falls within the class of quinolines, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, they do provide insights into the synthesis and properties of structurally related compounds. These related compounds share common features such as substituted amino groups and methoxy groups on a quinoline core, which can be informative in understanding the chemical behavior and synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide.

Synthesis Analysis

The synthesis of related quinoline derivatives is described in the provided papers. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another paper describes the synthesis of 2′-(2- and 3-aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides, which involves a multi-step process starting with 6′,7′-dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamide reacting with 2-bromopropanoyl chloride, followed by subsequent reactions with cyclic secondary amines . These methods could potentially be adapted for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as amino and methoxy groups, can significantly influence the electronic distribution and chemical reactivity of the molecule. The papers do not provide specific details on the molecular structure of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, but the general principles of quinoline chemistry and the influence of substituents can be applied to hypothesize about its structure.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and can include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, among others. The provided papers do not detail reactions specific to 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, but they do describe reactions of structurally related compounds. For example, the conversion of 2-bromopropanamide to substituted 2-aminopropanoyl derivatives via reactions with cyclic secondary amines suggests that similar strategies could be employed for functionalizing the quinoline core of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline ring. While the papers do not provide data on the specific compound of interest, they do offer insights into the properties of related compounds. For instance, the presence of dimethyl groups and carboxylic acid functionalities in the compounds studied can inform predictions about the solubility and acidity of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide. The methoxy groups are likely to increase the electron density on the quinoline ring, affecting its reactivity towards electrophiles .

科学的研究の応用

-

Medicinal Chemistry

- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

- Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

-

Synthetic Chemistry

- Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

- Quinoline was created by Friedlander reaction in solvent-free conditions between 2-amino aryl ketones and ketones at 84–85 °C in good yield .

-

Photophysical Investigations

- 2-Amino-4,6-diphenylnicotinonitriles (APNs), which are similar to “2-Amino-6,7-dimethoxyquinoline-3-carboxamide”, have shown promise as fluorescent sensors for monitoring photopolymerization processes .

- APNs exhibited higher sensitivity compared to commercially available probes and have demonstrated their ability to accelerate cationic photopolymerization processes, particularly in the photoinitiation of epoxide and vinyl monomers .

-

Chemical Synthesis

-

Impedimetric Chemosensing

- While not directly related to “2-Amino-6,7-dimethoxyquinoline-3-carboxamide”, a similar compound, “2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline”, has been used in the development of an impedimetric chemosensor for the selective determination of heterocyclic aromatic amines .

- These amines are generated in meat and fish processed at high temperatures .

-

Chemical Synthesis

-

Impedimetric Chemosensing

- While not directly related to “2-Amino-6,7-dimethoxyquinoline-3-carboxamide”, a similar compound, “2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline”, has been used in the development of an impedimetric chemosensor for the selective determination of heterocyclic aromatic amines .

- These amines are generated in meat and fish processed at high temperatures .

特性

IUPAC Name |

2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZKQXRGMFBMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354780 | |

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6,7-dimethoxyquinoline-3-carboxamide | |

CAS RN |

55149-43-4 | |

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)